(RS)-MCPG disodium salt

Catalog No.
S004738
CAS No.
M.F
C10H9NNa2O4
M. Wt
253.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RS)-MCPG disodium salt

Product Name

(RS)-MCPG disodium salt

IUPAC Name

disodium;4-(1-amino-1-carboxylatoethyl)benzoate

Molecular Formula

C10H9NNa2O4

Molecular Weight

253.16 g/mol

InChI

InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2

InChI Key

YGOTXTUQJLFNHB-UHFFFAOYSA-L

SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+]

Synonyms

(RS)-α-Methyl-4-carboxyphenylglycine disodium salt

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+]

Description

Group I / group II metabotropic glutamate receptor antagonist. Water soluble form. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Sodium salt of (RS)-MCPG

(RS)-MCPG disodium salt is a chemical compound that acts as a non-selective antagonist for metabotropic glutamate receptors (mGluRs). These are a family of G protein-coupled receptors that respond to the neurotransmitter glutamate [, ]. (RS)-MCPG disodium salt specifically targets groups I and II of mGluRs, including mGlu1, mGlu2, mGlu3, mGlu5, and mGluR1, mGluR2, mGluR3, and mGluR5 [].

Applications in Studying Glutamatergic Signaling

(RS)-MCPG disodium salt is a valuable tool in scientific research for investigating the role of mGluRs in various physiological processes. By blocking the action of glutamate at these receptors, researchers can observe the resulting changes in cellular activity and behavior. Here are some specific applications:

  • Understanding nervous system function: (RS)-MCPG disodium salt has been used to study mGluR involvement in learning and memory, synaptic plasticity, neurodegeneration, and pain perception [, ].
  • Investigating psychiatric disorders: Studies have explored the potential role of mGluRs in schizophrenia, anxiety, and depression using (RS)-MCPG disodium salt [].
  • Evaluating drug targets: The ability of (RS)-MCPG disodium salt to modulate mGluR activity makes it a potential candidate for developing drugs targeting these receptors for various neurological conditions [].

Important Note

Due to its non-selective nature, (RS)-MCPG disodium salt can affect a broad range of mGluRs, making it challenging to pinpoint the exact role of specific receptors. Researchers often use the S-enantiomer of MCPG, which has a more selective action, to complement studies with (RS)-MCPG disodium salt [].

(RS)-MCPG disodium salt, also known as (RS)-2-amino-3-(4-methoxyphenyl)propanoic acid disodium salt, is a synthetic compound that acts as a non-selective antagonist for group I and group II metabotropic glutamate receptors. Its molecular formula is C₁₀H₉NNa₂O₄, with a molecular weight of approximately 253.16 g/mol. The compound appears as a white solid and is soluble in water, making it suitable for various biochemical applications .

(RS)-MCPG disodium salt acts as an antagonist at mGluRs. It competes with glutamate, the natural ligand, for binding sites on the receptors. By blocking glutamate binding, (RS)-MCPG disodium salt prevents the activation of mGluRs and the downstream signaling pathways they initiate []. This allows researchers to study the specific functions of mGluRs in various biological processes.

As a metabotropic glutamate receptor antagonist, (RS)-MCPG disodium salt inhibits the activity of glutamate at these receptors. This inhibition can affect various signaling pathways within cells, particularly those related to synaptic transmission and neuronal excitability. The compound's ability to modulate receptor activity can lead to alterations in neurotransmitter release and downstream signaling cascades .

(RS)-MCPG disodium salt exhibits significant biological activity as a metabotropic glutamate receptor antagonist. It has been shown to produce hyperlocomotion in animal models, such as amphetamine-pre-exposed rats, indicating its potential effects on behavior and motor activity . The compound's antagonistic properties make it an important tool for studying the physiological roles of metabotropic glutamate receptors in both normal and pathological conditions.

  • Formation of the Core Structure: Initial reactions involve the creation of the 4-methoxyphenyl group attached to the propanoic acid backbone.
  • Sodium Salt Formation: The final step involves neutralizing the carboxylic acid group with sodium hydroxide or sodium carbonate to form the disodium salt.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels (≥99%) necessary for research applications .

(RS)-MCPG disodium salt is primarily used in research settings to study the functions of metabotropic glutamate receptors. Specific applications include:

  • Neuroscience Research: Investigating the role of glutamate receptors in synaptic plasticity, learning, and memory.
  • Pharmacological Studies: Exploring potential therapeutic targets for neurological disorders such as schizophrenia and Alzheimer's disease.
  • Behavioral Studies: Assessing the effects of receptor modulation on locomotion and anxiety-related behaviors .

Interaction studies involving (RS)-MCPG disodium salt focus on its effects on neurotransmitter systems and behavioral outcomes. Research has shown that this compound can modulate synaptic transmission by blocking glutamate-induced signaling pathways. These studies are crucial for understanding how metabotropic glutamate receptor antagonism can influence various neurophysiological processes, including pain perception, mood regulation, and cognitive function .

Several compounds share similarities with (RS)-MCPG disodium salt in terms of their chemical structure and biological activity. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
(S)-MCPGMetabotropic Glutamate AntagonistSelective for group II receptorsMore selective than (RS)-MCPG
2-Methyl-6-(phenylethynyl)pyridineNon-selective NMDA AntagonistInhibits NMDA receptor activityDifferent receptor target
LY341495Metabotropic Glutamate AntagonistNon-selective antagonistKnown for its use in pain modulation
7-Chloro-4-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)quinolineMetabotropic Glutamate AntagonistInhibits group I metabotropic receptorsStructural complexity compared to (RS)-MCPG

While these compounds share similar functionalities as antagonists of glutamate receptors, (RS)-MCPG disodium salt stands out due to its non-selective nature across both group I and group II metabotropic receptors, making it a versatile tool in pharmacological research.

The stereoselective synthesis of (RS)-MCPG (alpha-methyl-4-carboxyphenylglycine) disodium salt begins with (R)-4-hydroxyphenylglycine as the primary starting material, which serves as both the source of the core structure and the initial stereochemistry [9] [17]. This approach leverages the "self-regeneration of stereocenters" (SRS) methodology, a powerful synthetic strategy that allows for the controlled modification of a stereogenic center without racemization [29]. The process involves creating a temporary center of chirality that directs subsequent reactions to maintain stereochemical integrity [29] [33].

In the initial step, (R)-4-hydroxyphenylglycine undergoes protection with a benzyl group to shield the reactive amino functionality [9] [17]. This protection is crucial for preventing unwanted side reactions during subsequent transformations and for directing the stereoselectivity of the following steps [17] [19]. The protected intermediate then undergoes alpha-methylation to introduce the critical methyl group at the alpha position, which is a defining structural feature of MCPG [9] [17].

The methylation step is particularly important as it establishes the quaternary carbon center that characterizes the target molecule [33] [41]. This transformation is achieved through careful control of reaction conditions to ensure proper stereochemical outcome [17] [22]. The introduction of the methyl group at the alpha position occurs with high stereoselectivity due to the directing effect of the existing stereocenter and the protected functional groups [9] [29].

Following the alpha-methylation, the 4-hydroxy group of the phenyl ring is converted to the corresponding trifluoromethanesulfonate (triflate) [9] [19]. This transformation is critical as it converts a relatively unreactive phenolic hydroxyl group into an excellent leaving group that can participate in subsequent palladium-catalyzed coupling reactions [9] [30]. The triflate intermediate serves as a versatile platform for further functionalization of the aromatic ring [19] [30].

The stereoselective synthesis pathway can be summarized in the following table:

StepTransformationReagentsStereochemical Outcome
1Protection of amino groupBenzyl protecting reagentsRetention of configuration [9] [17]
2Alpha-methylationBase, methyl iodideFormation of quaternary center with defined stereochemistry [9] [29]
3Triflate formationTriflic anhydride, baseRetention of configuration, activation for coupling [9] [19]
4CarboxylationPalladium catalyst, carbon dioxideRetention of configuration [9] [35]

This synthetic route is particularly valuable because it allows for the preparation of both enantiomers of MCPG by selecting the appropriate starting material stereochemistry [17] [22]. When starting with (R)-4-hydroxyphenylglycine, the process typically leads to the (S)-enantiomer of MCPG due to inversion of configuration during certain steps of the synthesis [9] [17]. Alternatively, starting with (S)-4-hydroxyphenylglycine would lead to the (R)-enantiomer through analogous transformations [17] [19].

Palladium-Catalyzed Functionalization Strategies

Palladium-catalyzed functionalization represents a cornerstone in the synthetic pathway toward (RS)-MCPG disodium salt, particularly in the critical transformation of the triflate intermediate to introduce the carboxyl group at the para position of the phenyl ring [9] [35]. This approach leverages the remarkable versatility of palladium catalysis in forming carbon-carbon bonds under relatively mild conditions [13] [34].

The triflate intermediate, derived from the protected and alpha-methylated 4-hydroxyphenylglycine, serves as an excellent substrate for palladium-catalyzed coupling reactions [9] [30]. The trifluoromethanesulfonate (triflate) group functions as a superior leaving group, facilitating oxidative addition to palladium(0) complexes and initiating the catalytic cycle [30] [34]. This oxidative addition step generates an organopalladium(II) intermediate that is primed for further transformations [13] [34].

For the synthesis of MCPG, the key transformation involves palladium-catalyzed carboxylation, which introduces the essential carboxylic acid functionality at the para position of the phenyl ring [9] [35]. This carboxylation can be achieved through several mechanistic pathways, including direct carbonylation with carbon monoxide or carboxylation with carbon dioxide [35] [36]. The choice of specific conditions depends on laboratory capabilities and desired scalability of the process [35] [40].

A particularly efficient approach involves palladium-catalyzed carboxylation of the aryl triflate with carbon dioxide [35] [40]. This reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands that reduce to the active palladium(0) species in situ [34] [36]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to palladium(0), followed by carbon dioxide insertion and subsequent reductive elimination to form the carboxylic acid product while regenerating the palladium(0) catalyst [35] [36].

Recent advancements in this field have led to the development of more efficient protocols, including electrochemical methods that facilitate the carboxylation under milder conditions [36] [40]. For instance, palladium-catalyzed electrocarboxylation enables the transformation under ambient temperature and pressure conditions, making the process more environmentally friendly and energy-efficient [36] [40].

The palladium-catalyzed functionalization strategies can be summarized in the following table:

Catalytic SystemCarboxylation SourceReaction ConditionsAdvantages
Pd(PPh₃)₄Carbon monoxideElevated pressure, moderate temperatureHigh yield, established methodology [13] [34]
Pd(OAc)₂/PhosphineCarbon dioxideAtmospheric pressure, base requiredEnvironmentally friendly, safer operation [35] [36]
Pd/Photoredox dual catalysisCarbon dioxideAmbient temperature, visible lightMild conditions, high functional group tolerance [35] [40]
Electrochemical Pd catalysisCarbon dioxideApplied potential, ambient conditionsEnergy efficient, scalable process [36] [40]

Alternative palladium-catalyzed approaches include Suzuki-Miyaura coupling with appropriate boronic acid derivatives followed by oxidation to the carboxylic acid [34] [38]. This two-step process can sometimes offer advantages in terms of functional group compatibility and reaction control [34] [38]. The Suzuki coupling typically employs palladium catalysts with phosphine ligands and proceeds through a similar oxidative addition mechanism, but with transmetalation from a boron species rather than carboxylation [34] [38].

The choice of specific palladium-catalyzed functionalization strategy depends on several factors, including available starting materials, desired stereochemical outcome, and scale of production [13] [36]. Regardless of the specific approach, these palladium-catalyzed methods provide efficient access to the carboxylated intermediates that are subsequently converted to the target (RS)-MCPG disodium salt [35] [40].

Salt Formation Optimization Techniques

The conversion of (RS)-MCPG to its disodium salt form represents a critical step in the synthetic pathway, significantly influencing the compound's physical properties, stability, and utility in research applications [1] [3]. Salt formation optimization requires careful consideration of various parameters to ensure high yield, purity, and consistent crystalline structure of the final product [25] [28].

The formation of (RS)-MCPG disodium salt involves the deprotonation of both the carboxylic acid groups present in the molecule – one at the alpha position and another at the para position of the phenyl ring [1] [4]. This double deprotonation is typically achieved using sodium hydroxide as the base, with precise control of stoichiometry to ensure complete conversion without excess base that could lead to unwanted side reactions or impurities [25] [28].

The salt formation process begins with the preparation of a solution of the free acid form of (RS)-MCPG in an appropriate solvent system [25] [39]. Water is commonly employed as the primary solvent due to its ability to dissolve both the free acid and the resulting salt [4] [28]. The sodium hydroxide solution is then added in a controlled manner, often with monitoring of pH to ensure complete neutralization of the acidic groups [25] [39].

Several techniques have been developed to optimize the salt formation process:

  • Controlled addition rate: The rate of base addition significantly impacts the quality of the resulting salt [25] [39]. Slow, dropwise addition of sodium hydroxide solution to the (RS)-MCPG solution under controlled temperature conditions helps maintain uniform reaction conditions throughout the mixture, leading to more consistent crystal formation [25] [39].

  • Temperature control: The temperature during salt formation affects solubility, reaction rate, and crystal morphology [25] [28]. Typically, the reaction is conducted at moderate temperatures (20-40°C) to balance reaction rate with control over crystallization [28] [39].

  • Solvent selection: While water is the primary solvent, mixed solvent systems can be employed to control solubility and crystallization behavior [25] [39]. The addition of water-miscible co-solvents such as ethanol or methanol can help induce crystallization and improve crystal quality [28] [39].

  • Crystallization techniques: Various crystallization approaches have been explored to optimize the physical properties of the (RS)-MCPG disodium salt [25] [39]. These include:

    • Cooling crystallization: Gradually lowering the temperature of a saturated solution [25] [28]
    • Anti-solvent crystallization: Adding a miscible solvent in which the salt has lower solubility [28] [39]
    • Reflux crystallization: Heating under reflux followed by controlled cooling to improve crystal quality [39] [4]

The following table summarizes key parameters and their effects on salt formation optimization:

ParameterRangeEffect on Salt FormationOptimization Strategy
pH7.0-9.0Determines degree of deprotonation and salt purityControlled addition of base with pH monitoring [25] [28]
Temperature20-40°CAffects solubility and crystallization rateGradual temperature adjustments during process [28] [39]
Solvent ratio (water:co-solvent)1:0 to 1:2Influences crystal morphology and yieldAdjust based on desired crystal properties [25] [39]
Stirring rate200-600 rpmImpacts crystal size distributionModerate stirring to ensure uniformity without excessive shear [28] [39]

The crystallization process is particularly important for obtaining high-quality (RS)-MCPG disodium salt [25] [39]. The addition of seed crystals can facilitate controlled crystallization and improve batch-to-batch consistency [39] [4]. Additionally, aging the crystals in the mother liquor for an appropriate period helps improve crystal quality and purity [28] [39].

Modern approaches to salt formation optimization often employ statistical design of experiments (DoE) to systematically explore the parameter space and identify optimal conditions [25] [28]. This approach allows for efficient identification of critical process parameters and their interactions, leading to robust salt formation processes that can be scaled up for larger production [25] [28].

Purification Protocols and HPLC Validation

The purification of (RS)-MCPG disodium salt and subsequent validation of its purity through High-Performance Liquid Chromatography (HPLC) are essential steps to ensure the quality and reliability of the final product for research applications [1] [3]. Comprehensive purification protocols and rigorous analytical validation methods have been developed to achieve high-purity (RS)-MCPG disodium salt with well-characterized properties [15] [24].

Purification Protocols

The purification of (RS)-MCPG disodium salt typically involves a multi-step approach to remove various impurities, including unreacted starting materials, reaction by-products, and inorganic salts [26] [28]. The primary purification techniques employed include:

  • Recrystallization: This represents the most common and effective purification method for (RS)-MCPG disodium salt [26] [39]. The crude salt is dissolved in a minimal amount of hot water, filtered to remove insoluble impurities, and then recrystallized by cooling or adding an anti-solvent such as ethanol or methanol [26] [39]. Multiple recrystallization cycles may be performed to achieve the desired purity level [28] [39].

  • Ion-exchange chromatography: For removing ionic impurities and ensuring the correct stoichiometry of sodium ions, ion-exchange chromatography can be employed [26] [28]. This technique is particularly useful for removing excess sodium hydroxide or other ionic species that may be present after the salt formation step [26] [28].

  • Filtration techniques: Various filtration methods, including activated carbon treatment followed by filtration, help remove colored impurities and other organic contaminants [26] [28]. This step is often performed prior to recrystallization to improve the quality of the resulting crystals [26] [39].

  • Drying protocols: After purification, the (RS)-MCPG disodium salt crystals must be properly dried to remove residual solvents [26] [28]. This typically involves drying under vacuum at moderate temperatures (40-60°C) to prevent thermal decomposition while ensuring complete solvent removal [26] [39].

HPLC Validation

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for validating the purity and identity of (RS)-MCPG disodium salt [15] [32]. A comprehensive HPLC validation protocol typically includes the following elements:

  • Method development: The development of a suitable HPLC method for (RS)-MCPG disodium salt analysis involves selecting appropriate column chemistry, mobile phase composition, and detection parameters [15] [27]. Reversed-phase HPLC with UV detection is commonly employed, with careful optimization of pH and buffer composition to ensure proper retention and resolution of the target compound and potential impurities [15] [32].

  • Validation parameters: In accordance with International Conference on Harmonization (ICH) guidelines, the HPLC method is validated for several key parameters [15] [32]:

    • Specificity: Ensuring the method can distinguish the analyte from related compounds and impurities [15] [32]
    • Linearity: Establishing a linear relationship between concentration and detector response over a relevant range [15] [32]
    • Accuracy: Determining the closeness of test results to the true value [15] [32]
    • Precision: Evaluating the repeatability and intermediate precision of the method [15] [32]
    • Limit of detection (LOD) and limit of quantitation (LOQ): Determining the lowest detectable and quantifiable concentrations [15] [27]
    • Robustness: Assessing the method's reliability under varying conditions [15] [32]

The following table summarizes typical HPLC validation parameters for (RS)-MCPG disodium salt analysis:

Validation ParameterAcceptance CriteriaTypical Results for (RS)-MCPG Disodium Salt
SpecificityResolution >2.0 between analyte and closest impurityResolution typically >3.0 for major impurities [15] [32]
LinearityCorrelation coefficient (r²) >0.999r² values of 0.9995-0.9999 over 1-150% of target concentration [15] [32]
AccuracyRecovery 98.0-102.0%99.0-101.0% recovery across concentration range [15] [24]
Repeatability (n=6)RSD <2.0%RSD typically <1.0% for (RS)-MCPG disodium salt [15] [24]
Intermediate precisionRSD <3.0%RSD typically <2.0% across different days and analysts [15] [32]
LODSignal-to-noise ratio >3:1Approximately 0.05% of target concentration [15] [27]
LOQSignal-to-noise ratio >10:1Approximately 0.15% of target concentration [15] [27]
  • Stability-indicating aspects: The HPLC method is designed to be stability-indicating, capable of detecting potential degradation products that might form during storage or under stress conditions [15] [32]. This involves subjecting the (RS)-MCPG disodium salt to forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions, and demonstrating that the method can detect and quantify the resulting degradation products [15] [32].

  • System suitability testing: Prior to sample analysis, system suitability tests are performed to ensure the chromatographic system is functioning properly [15] [32]. These tests typically include evaluating parameters such as resolution, tailing factor, theoretical plates, and retention time reproducibility [15] [24].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.03269633 g/mol

Monoisotopic Mass

253.03269633 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-04-14

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